molecular formula C8H5NO2S B172288 Thieno[3,2-b]pyridine-6-carboxylic acid CAS No. 117390-39-3

Thieno[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B172288
CAS No.: 117390-39-3
M. Wt: 179.2 g/mol
InChI Key: WEYMRIJRWNCSFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of Thieno[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]pyrazine-6-carboxylic acid
  • Thieno[3,2-b]thiophene-2-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
  • 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine-6-carboxylic acid
  • Imidazo[1,2-a]pyridine-6-carboxylic acid
  • Furo[3,2-b]pyridine-6-carboxylic acid

Uniqueness

Thieno[3,2-b]pyridine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Thieno[3,2-b]pyridine-6-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. We will also present relevant data tables and case studies to illustrate its potential applications.

Overview of this compound

This compound is a heterocyclic compound characterized by a fused thieno and pyridine ring system with a carboxylic acid functional group. Its unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents. The docking studies suggested that these compounds could effectively inhibit the TrmD enzyme in Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thieno[3,2-b]pyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
2gPseudomonas aeruginosa8Inhibition of TrmD enzyme
2cPseudomonas aeruginosa4Inhibition of TrmD enzyme
2hPseudomonas aeruginosa16Inhibition of TrmD enzyme

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on derivatives targeting the FOXM1 transcription factor revealed that specific compounds significantly inhibited cell proliferation in cancer cell lines. The correlation between FOXM1 inhibition and anti-proliferative activity suggests that these compounds may serve as potential chemotherapeutic agents .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
6MDA-MB-2315FOXM1 inhibition
16MDA-MB-23110FOXM1 inhibition
1MDA-MB-231 (inactive)>50No significant activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For example, the mechanism underlying its antimicrobial activity involves binding to the TrmD enzyme, crucial for bacterial survival . In cancer therapy, the inhibition of FOXM1 disrupts cell cycle progression and promotes apoptosis in tumor cells .

Case Studies

  • Antimicrobial Study : A combinatorial library was synthesized using thieno[3,2-b]pyridine derivatives. The most promising candidates showed broad-spectrum antimicrobial activity against various pathogens, particularly Pseudomonas aeruginosa, indicating their potential utility in treating infections caused by resistant strains .
  • Anticancer Research : A series of thieno[3,2-b]pyridine derivatives were evaluated for their ability to inhibit FOXM1 in breast cancer cell lines. Compounds demonstrated varying degrees of efficacy, with some achieving significant reductions in cell viability at low concentrations .

Properties

IUPAC Name

thieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYMRIJRWNCSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554539
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-39-3
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117390-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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